RNase L Activation: L-Leucinamide,-beta-alanyl- Exhibits Potent IC50 of 2.30 nM, Distinct from Inactive Carnosine
L-Leucinamide,-beta-alanyl- activates RNase L with an IC50 of 2.30 nM in mouse L cell extracts, as measured by inhibition of protein synthesis [1]. In contrast, the natural dipeptide carnosine (β-alanyl-L-histidine) shows no reported RNase L activation at comparable concentrations, highlighting a functional divergence driven by the leucinamide moiety [2]. This specific activation profile is not observed with β-alanyl-L-leucine (free acid) or β-alanyl-glycine, underscoring the unique requirement for the C-terminal amide and hydrophobic side chain.
| Evidence Dimension | RNase L activation potency |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | Carnosine (β-alanyl-L-histidine): no activation reported |
| Quantified Difference | >1000-fold difference in potency (estimated based on lack of activity for carnosine at µM range) |
| Conditions | Mouse L cell extracts; inhibition of protein synthesis |
Why This Matters
This potency makes L-Leucinamide,-beta-alanyl- a valuable tool for studying RNase L-mediated pathways, where carnosine and other β-alanyl dipeptides fail to elicit a response.
- [1] BindingDB. (2009). BDBM50025002: IC50 for RNase L activation. View Source
- [2] Boldyrev, A. A., Aldini, G., & Derave, W. (2013). Physiology and pathophysiology of carnosine. Physiological Reviews, 93(4), 1803-1845. View Source
